1-(4-Amino-3-chloro-5-methylphenyl)ethanone
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Overview
Description
1-(4-Amino-3-chloro-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H10ClNO It is a derivative of acetophenone, characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-chloro-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-amino-3-chloro-5-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-chloro-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the amino or chloro groups.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(4-Amino-3-chloro-5-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-Amino-3-chloro-5-methylphenyl)ethanone exerts its effects depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, altering their activity. The presence of the amino, chloro, and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
- 1-(3-Amino-4-methylphenyl)ethanone
- 1-(4-Amino-3,5-dichlorophenyl)ethanone
Comparison: 1-(4-Amino-3-chloro-5-methylphenyl)ethanone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. Compared to 1-(3-Amino-4-methylphenyl)ethanone, the presence of the chlorine atom in the this compound can lead to different chemical behaviors and interactions. Similarly, the dichloro derivative, 1-(4-Amino-3,5-dichlorophenyl)ethanone, may exhibit distinct properties due to the additional chlorine atom.
Properties
CAS No. |
97760-81-1 |
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Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(4-amino-3-chloro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-5-3-7(6(2)12)4-8(10)9(5)11/h3-4H,11H2,1-2H3 |
InChI Key |
ITKZXASARBMDDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)C(=O)C |
Origin of Product |
United States |
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